1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol

Catalog No.
S12915006
CAS No.
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol

Product Name

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanol

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3

InChI Key

MGRJAGOMYSRJSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)O

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a bicyclic indene framework. This compound has the molecular formula C11H14O and is recognized for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyl group (-OH) classifies it as an alcohol, which influences its reactivity and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: This compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by halides or other functional groups through reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility as a reagent and intermediate in organic synthesis.

Research indicates that 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound may interact with various molecular targets in biological systems, modulating enzymatic activities and influencing physiological responses. Ongoing studies aim to explore its therapeutic potential for various diseases.

The synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. Common methods include:

  • Reduction using Sodium Borohydride: This method utilizes sodium borohydride in a suitable solvent to convert the ketone to the alcohol.
  • Lithium Aluminum Hydride Reduction: A more vigorous approach that employs lithium aluminum hydride under anhydrous conditions to achieve high yields of the alcohol.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon can facilitate the conversion under controlled conditions.

These methods ensure that the synthesis is efficient and yields high-purity products.

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol has diverse applications:

  • Chemical Intermediate: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies related to enzyme activity and metabolic pathways due to its biological activity.
  • Fragrance Industry: Its pleasant aroma makes it a valuable component in producing fragrances and flavoring agents.

Studies on the interactions of 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol with various biological targets are ongoing. Preliminary findings suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammation and other physiological processes. Understanding these interactions is crucial for developing therapeutic applications.

Several compounds share structural similarities with 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-olChiral alcoholExhibits distinct stereochemistry affecting biological activity.
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-olChiral alcoholSimilar structure but different stereochemical properties leading to varied reactivity.
1-(2,3-Dihydroindene)Bicyclic structureLacks hydroxyl group; primarily used in polymer synthesis.

These compounds illustrate the diversity within this chemical family while highlighting the unique properties of 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol that make it suitable for specific applications in research and industry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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